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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B1221505 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 2-Ethylpyrazine (CAS

No. 13925-00-3), a heterocyclic aromatic compound with applications in the flavor and

fragrance industry. The following sections detail the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition. This document is intended for researchers, scientists, and professionals in drug

development and chemical analysis.

Molecular Structure and Properties
IUPAC Name: 2-ethylpyrazine

Molecular Formula: C₆H₈N₂[1]

Molecular Weight: 108.14 g/mol [1]

Description: 2-Ethylpyrazine is a colorless liquid. It is a member of the pyrazine class of

compounds, where a pyrazine ring is substituted with an ethyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 2-Ethylpyrazine.
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¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Ethylpyrazine exhibits signals corresponding to the aromatic

protons on the pyrazine ring and the protons of the ethyl substituent.

Chemical Shift (δ) ppm Multiplicity Assignment

~8.49 Singlet H-3

~8.48 Singlet H-5

~8.40 Singlet H-6

~2.85 Quartet -CH₂- (Ethyl group)

~1.34 Triplet -CH₃ (Ethyl group)

Data sourced from public databases and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~158.86 C-2

~144.20 C-3

~144.00 C-5

~142.17 C-6

~28.68 -CH₂- (Ethyl group)

~13.36 -CH₃ (Ethyl group)

Data sourced from the Human Metabolome Database and PubChem.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-Ethylpyrazine shows characteristic

absorptions for aromatic C-H and C-N bonds, as well as aliphatic C-H bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2970 Strong Aliphatic C-H Stretch (CH₃)

~2930 Strong Aliphatic C-H Stretch (CH₂)

~1550 Strong C=N Stretch (Pyrazine ring)

~1480 Strong C=C Stretch (Pyrazine ring)

~1150 Strong C-N Stretch (Pyrazine ring)

~1030 Medium In-plane C-H Bend

~850 Strong Out-of-plane C-H Bend

Assignments are based on typical IR absorption frequencies for pyrazine derivatives.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 2-Ethylpyrazine provides information about its molecular weight and

fragmentation pattern.

Electron Ionization (EI) Mass Spectrum
m/z Relative Intensity (%) Assignment

108 68.84 [M]⁺ (Molecular Ion)

107 99.99 [M-H]⁺

80 25.33 [M-C₂H₄]⁺

53 20.93 [C₃H₃N]⁺

52 20.09 [C₃H₂N]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1221505?utm_src=pdf-body
https://www.benchchem.com/product/b1221505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data obtained from GC-MS analysis.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Ethylpyrazine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-25 mg of 2-Ethylpyrazine in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Instrumentation: The data presented were acquired on JEOL (90 MHz for ¹H) and Varian

(25.16 MHz for ¹³C) spectrometers.[1]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a

greater number of scans may be required to achieve a good signal-to-noise ratio due to the

low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier

transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical

shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small drop of neat 2-
Ethylpyrazine liquid is placed directly onto the ATR crystal.

Instrumentation: The data presented was acquired using a Bruker Tensor 27 FT-IR

spectrometer with an ATR-Neat technique.[1]

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
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Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), inject a dilute

solution of 2-Ethylpyrazine into the GC, where it is vaporized and separated from the

solvent and any impurities. The separated compound then enters the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV for Electron Ionization - EI), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion, and the data is plotted as a mass

spectrum (relative intensity vs. m/z). The data presented was acquired using an EI-B type

instrument.[1]

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship

between the different spectroscopic techniques in elucidating the structure of 2-Ethylpyrazine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1221505?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylpyrazine
https://www.benchchem.com/product/b1221505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Prepare 2-Ethylpyrazine
(dissolve/neat)

NMR Spectrometer IR Spectrometer Mass Spectrometer

Fourier Transform &
Calibration Background Subtraction Generate Mass Spectrum

Elucidate Molecular Structure

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-Ethylpyrazine.
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Caption: Relationship between spectroscopic methods for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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